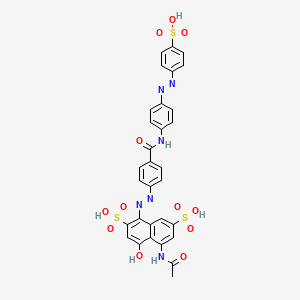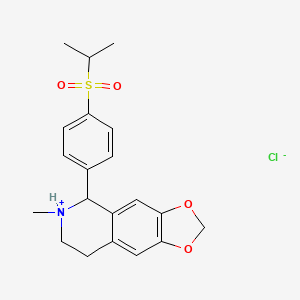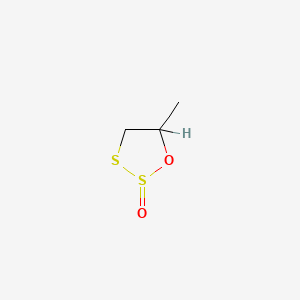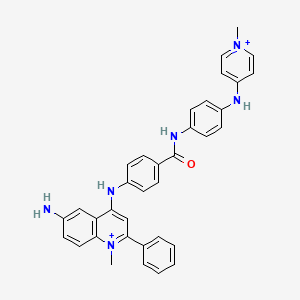
4'-Azido-5-chloro-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Azido-5-chloro-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside found in DNA. This compound is characterized by the presence of an azido group at the 4’ position and a chlorine atom at the 5 position of the uridine base. It is used primarily in scientific research for its ability to incorporate into DNA and interfere with DNA synthesis and repair mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Azido-5-chloro-2’-deoxyuridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of 2’-deoxyuridine, followed by the introduction of the azido group at the 4’ position using azidotrimethylsilane. The chlorine atom is then introduced at the 5 position through a halogenation reaction using sulfuryl chloride. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for 4’-Azido-5-chloro-2’-deoxyuridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Azido-5-chloro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group.
Common Reagents and Conditions
Azidotrimethylsilane: Used for introducing the azido group.
Sulfuryl Chloride: Used for halogenation to introduce the chlorine atom.
Reducing Agents: Such as hydrogen gas or catalytic hydrogenation for reducing the azido group.
Major Products Formed
Amine Derivatives: Formed by the reduction of the azido group.
Halogenated Derivatives: Formed by substitution reactions involving the chlorine atom.
Scientific Research Applications
4’-Azido-5-chloro-2’-deoxyuridine is widely used in scientific research due to its ability to incorporate into DNA. Some of its applications include:
DNA Labeling: Used to label DNA for studying DNA replication, repair, and recombination.
Cell Cycle Analysis: Employed in immunohistochemical analysis to study cell cycle dynamics.
Antiviral Research: Investigated for its potential antiviral properties, particularly against herpes simplex virus.
Cancer Research: Studied for its cytotoxic effects on cancer cells, making it a potential candidate for anticancer therapies.
Mechanism of Action
4’-Azido-5-chloro-2’-deoxyuridine exerts its effects by incorporating into DNA during replication. The presence of the azido group interferes with the normal function of DNA polymerases, leading to the termination of DNA synthesis. This results in the inhibition of cell proliferation and can induce cell cycle arrest. The compound also affects DNA repair mechanisms, making it useful in studying DNA damage responses .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2’-deoxyuridine: Similar in structure but lacks the azido group.
2’-Azido-2’-deoxyuridine: Similar in structure but lacks the chlorine atom.
5-Iodo-2’-deoxyuridine: Contains an iodine atom instead of chlorine.
Uniqueness
4’-Azido-5-chloro-2’-deoxyuridine is unique due to the presence of both the azido and chlorine groups. This dual modification enhances its ability to interfere with DNA synthesis and repair, making it a valuable tool in various research applications .
Properties
CAS No. |
139418-97-6 |
|---|---|
Molecular Formula |
C9H10ClN5O5 |
Molecular Weight |
303.66 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-chloropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10ClN5O5/c10-4-2-15(8(19)12-7(4)18)6-1-5(17)9(3-16,20-6)13-14-11/h2,5-6,16-17H,1,3H2,(H,12,18,19)/t5-,6+,9+/m0/s1 |
InChI Key |
HOSVVXRRMIIWHJ-CCGCGBOQSA-N |
Isomeric SMILES |
C1[C@@H]([C@](O[C@H]1N2C=C(C(=O)NC2=O)Cl)(CO)N=[N+]=[N-])O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)(CO)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



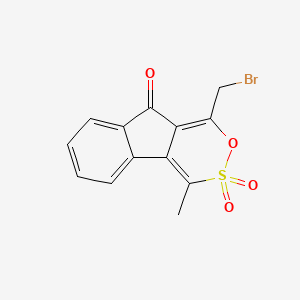

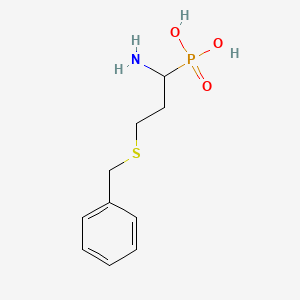
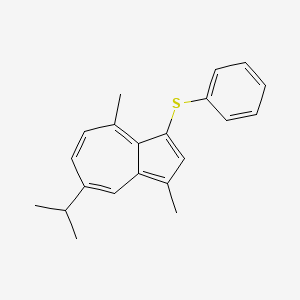

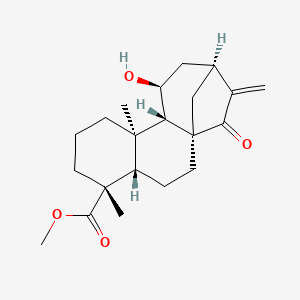
![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-2-[4-(4-phenyl-1-piperazinyl)butyl]-9-methyl-](/img/structure/B12797978.png)
